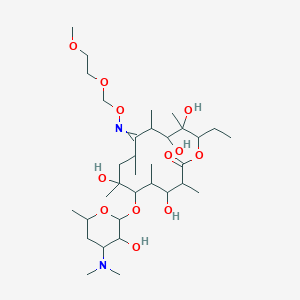

Decladinose Roxithromycin

CAS No.:

Cat. No.: VC17950481

Molecular Formula: C33H62N2O12

Molecular Weight: 678.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C33H62N2O12 |

|---|---|

| Molecular Weight | 678.9 g/mol |

| IUPAC Name | 6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,7,12,13-tetrahydroxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |

| Standard InChI | InChI=1S/C33H62N2O12/c1-12-24-33(8,41)28(38)20(4)25(34-44-17-43-14-13-42-11)18(2)16-32(7,40)29(21(5)26(36)22(6)30(39)46-24)47-31-27(37)23(35(9)10)15-19(3)45-31/h18-24,26-29,31,36-38,40-41H,12-17H2,1-11H3 |

| Standard InChI Key | BNZRPTCUAOMSSH-UHFFFAOYSA-N |

| Canonical SMILES | CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C)O)(C)O)C)C)O)(C)O |

Introduction

Chemical Identity and Structural Characterization

Molecular and Physicochemical Properties

Decladinose roxithromycin (IUPAC name: -6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,7,12,13-tetrahydroxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one$$) is characterized by a 14-membered macrolide lactone ring modified by the absence of a cladinose sugar group . Key properties include:

| Property | Value |

|---|---|

| Molecular Weight | 678.85 g/mol |

| Melting Point | 89–95°C |

| Boiling Point (Predicted) | 773.9±70.0°C |

| Density | 1.24±0.1 g/cm³ |

| Solubility | Slightly soluble in DMSO, methanol, water |

The compound’s canonical SMILES string () and InChI key () further delineate its stereochemical complexity .

Structural Modifications and Synthesis

Cladinose Sugar Removal

Decladinose roxithromycin is synthesized via the enzymatic or chemical removal of the cladinose sugar (a 2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl group) from roxithromycin . This modification alters the molecule’s pharmacokinetic profile, as evidenced by its reduced solubility compared to the parent compound.

Impact on Bioactivity

The absence of cladinose abolishes roxithromycin’s inhibitory activity against mutant KCNJ5 potassium channels (G151R and L168R), which are implicated in aldosterone-producing adenomas . Electrophysiological assays demonstrate that while roxithromycin inhibits KCNJ5 mutants with an IC₅₀ of 0.37 μM, decladinose derivatives show no effect even at 20 μM . This underscores the cladinose moiety’s role in binding to mutated channel proteins.

Pharmacological and Therapeutic Implications

Loss of Potassium Channel Inhibition

In adrenal-derived H295R cells expressing KCNJ5 mutants, roxithromycin reduces aldosterone production by 50–70% at 10 μM, whereas decladinose roxithromycin fails to suppress hormone synthesis . The cladinose group likely facilitates interactions with the channel’s pore region, as molecular docking studies suggest hydrogen bonding between its hydroxyl groups and residues near the selectivity filter .

Antibiotic Activity

While roxithromycin retains antibacterial properties by binding to the 50S ribosomal subunit, decladinose derivatives exhibit diminished antimicrobial efficacy. This aligns with structure-activity relationship (SAR) studies showing that macrolide sugars contribute to ribosomal affinity and membrane permeability .

Analytical Detection and Regulatory Considerations

Chromatographic Identification

Decladinose roxithromycin is quantified as Roxithromycin Impurity B in pharmaceutical formulations using reversed-phase HPLC with UV detection (λ = 205 nm). Its retention time (≈12.3 min) distinguishes it from roxithromycin (≈10.8 min) under gradient elution conditions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume